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Shanghai, China – December 3, 2025 – GenFleet Therapeutics has released a comprehensive

guide detailing the exceptional selectivity of its novel KRAS G12C inhibitor, fulzerasib
(GFH925), for the mutant KRAS G12C protein over its wild-type counterpart. This guide,

intended for researchers, scientists, and drug development professionals, provides a thorough

comparison with other approved KRAS G12C inhibitors, sotorasib and adagrasib, supported by

extensive preclinical data.

Fulzerasib is an orally active, potent inhibitor that covalently and irreversibly binds to the

cysteine residue of the KRAS G12C mutant protein.[1][2][3][4][5][6][7][8] This specific binding

locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic

signaling pathways.[8][9] Preclinical studies have consistently demonstrated fulzerasib's high

selectivity for the KRAS G12C mutation, a critical attribute for minimizing off-target effects and

enhancing the therapeutic window.[2][3][4][5][6][7][8][10][11][12][13]

Comparative Analysis of Preclinical Data
The selectivity of fulzerasib for KRAS G12C has been validated through a series of rigorous

biochemical and cellular assays. The data highlights fulzerasib's potent and selective activity,

which in some preclinical models, has shown superiority to sotorasib at equivalent doses.[6]

[11][13][14]
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The following tables summarize the available preclinical data for fulzerasib and its

comparators, sotorasib and adagrasib, showcasing their inhibitory activity against the KRAS

G12C mutant and, where available, against wild-type KRAS.

Table 1: Biochemical Assay Data

Compound Target Assay Type IC50 / Kᵢ (nM)
Selectivity
(WT/G12C)

Fulzerasib

(GFH925)
KRAS G12C Not Specified Potent Inhibition High

Wild-Type KRAS Not Specified
Not Publicly

Available

Sotorasib

(AMG510)
KRAS G12C

Nucleotide

Exchange
8.88 >1000-fold

Wild-Type KRAS
Nucleotide

Exchange
>10,000

Adagrasib

(MRTX849)
KRAS G12C

Nucleotide

Exchange
7 >2000-fold

Wild-Type KRAS
Nucleotide

Exchange
>14,000

Note: Specific biochemical IC50 or Kᵢ values for fulzerasib against both KRAS G12C and wild-

type KRAS from a head-to-head biochemical assay are not publicly available in the reviewed

literature. The available information describes the inhibition as "potent" and the selectivity as

"high" or "exquisite".[2][3][4][5][6][7][8][10][11][12][13]

Table 2: Cellular Assay Data
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Compound Cell Line (Mutation) Assay Type IC50 (nM)

Fulzerasib (GFH925)
NCI-H358 (KRAS

G12C)
Cell Viability 2

Sotorasib (AMG510)
NCI-H358 (KRAS

G12C)
Cell Viability ~6

Adagrasib (MRTX849)
NCI-H358 (KRAS

G12C)
Cell Viability ~10-20

Fulzerasib (GFH925) KRAS Wild-Type Cells Cell Viability
Significantly higher

than G12C cells

Sotorasib (AMG510) KRAS Wild-Type Cells Cell Viability

No significant effect at

therapeutic

concentrations

Adagrasib (MRTX849) KRAS Wild-Type Cells Cell Viability

No significant effect at

therapeutic

concentrations

Visualizing the Mechanism and Experimental
Validation
To further elucidate the mechanism of action and the experimental workflows used to validate

fulzerasib's selectivity, the following diagrams are provided.
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Figure 1: KRAS Signaling Pathway and Fulzerasib's Point of Intervention.
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Figure 2: Experimental Workflow for Validating Fulzerasib's Selectivity.

Detailed Experimental Protocols
The validation of fulzerasib's selectivity relies on established biochemical and cellular

methodologies. Below are detailed protocols for the key experiments cited.

Biochemical Assay: Nucleotide Exchange Assay (TR-
FRET)
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound

state by preventing the exchange for GTP.
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Objective: To determine the IC50 value of fulzerasib for the inhibition of SOS1-mediated

nucleotide exchange in KRAS G12C versus wild-type KRAS.

Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to detect the

binding of a fluorescently labeled GTP analog to KRAS. When the inhibitor is effective, it

prevents the release of GDP, thus no GTP binding occurs, and the FRET signal is low.

Protocol Outline:

Reagents: Purified recombinant KRAS G12C and wild-type KRAS proteins, SOS1 protein

(catalyst), fluorescently labeled GTP (e.g., BODIPY-GTP), and GDP.

Procedure:

KRAS protein (G12C or wild-type) is pre-incubated with GDP.

Serial dilutions of fulzerasib are added to the KRAS-GDP complex and incubated.

The nucleotide exchange reaction is initiated by adding a mixture of SOS1 and

fluorescently labeled GTP.

The reaction is allowed to proceed for a defined period at room temperature.

Data Acquisition: The TR-FRET signal is measured using a plate reader.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic

equation.

Cellular Assay: p-ERK Inhibition Western Blot
This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway in

a cellular context.

Objective: To confirm that fulzerasib inhibits KRAS G12C signaling in cancer cell lines,

leading to a decrease in the phosphorylation of ERK.
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Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and

total ERK in cell lysates after treatment with the inhibitor. A reduction in the p-ERK/total ERK

ratio indicates pathway inhibition.

Protocol Outline:

Cell Culture: KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type cell lines are

cultured to sub-confluency.

Treatment: Cells are treated with varying concentrations of fulzerasib or a vehicle control

(DMSO) for a specified duration (e.g., 2-24 hours).

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide

gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against p-ERK and total ERK, followed by incubation with HRP-conjugated secondary

antibodies.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK to

total ERK is calculated and normalized to the vehicle control to determine the extent of

inhibition.

Cellular Assay: Cell Viability Assay
This assay determines the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

Objective: To determine the IC50 value of fulzerasib in cancer cell lines with KRAS G12C

mutation versus those with wild-type KRAS.
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Principle: Assays such as MTT or CellTiter-Glo® measure the metabolic activity or ATP

content of the cells, respectively, which correlates with the number of viable cells.

Protocol Outline:

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

Treatment: Cells are treated with a serial dilution of fulzerasib or a vehicle control.

Incubation: The plates are incubated for a prolonged period (e.g., 72-120 hours).

Assay Procedure: The specific reagent for the chosen viability assay (e.g., MTT reagent or

CellTiter-Glo® reagent) is added to the wells according to the manufacturer's instructions.

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

Data Analysis: The percentage of cell viability relative to the vehicle control is calculated

for each concentration. The IC50 value is determined by plotting the percent viability

against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion
The comprehensive preclinical data strongly support the high selectivity of fulzerasib for the

KRAS G12C mutant protein over wild-type KRAS. This selectivity, demonstrated through both

biochemical and cellular assays, translates to potent on-target activity at nanomolar

concentrations in KRAS G12C-mutant cancer cells. The detailed experimental protocols

provided in this guide offer a framework for the continued investigation and comparison of

KRAS G12C inhibitors, underscoring the promising therapeutic potential of fulzerasib in the

landscape of precision oncology.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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